6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine
Description
6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine is a fused heterocyclic compound characterized by a furo[2,3-d]pyrimidine core with:
- A phenyl group at position 6 (C-6), enhancing lipophilicity and π-π stacking interactions.
This compound is part of a broader class of furopyrimidines studied for their dual inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), making them promising antitumor agents . Its synthesis typically involves coupling reactions between substituted 4-chlorofuro[2,3-d]pyrimidines and thiol-containing nucleophiles under reflux conditions .
Properties
IUPAC Name |
6-phenyl-4-phenylsulfanylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c1-3-7-13(8-4-1)16-11-15-17(21-16)19-12-20-18(15)22-14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTVFZJLJXVZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyrimidine with phenyl isothiocyanate followed by cyclization with α-haloketones can yield the desired furo[2,3-d]pyrimidine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the furo[2,3-d]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the furo[2,3-d]pyrimidine core .
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in anticancer research. It is part of a broader class of furo[2,3-d]pyrimidine derivatives, which have been investigated for their ability to inhibit tumor growth and metastasis.
- FLT3 Inhibition : A study demonstrated that certain derivatives of furo[2,3-d]pyrimidines exhibit potent FLT3-ITD inhibitory activity, which is crucial for treating acute myeloid leukemia (AML). For instance, a compound with an unsubstituted terminal phenyl group showed an IC50 value of 0.004 μM and significant anti-proliferative effects against AML cell lines MV4-11 and MOLM-13 .
- VEGFR-2 Inhibition : Another series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). Compounds from this series were found to be significantly more potent than the standard semaxanib in inhibiting tumor growth and angiogenesis in melanoma models .
Antimicrobial Activity
The antimicrobial properties of 6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine have also been explored:
- Broad-Spectrum Activity : Research indicates that derivatives containing hydrazinyl groups exhibit excellent antimicrobial activity against various strains. The presence of electron-donating groups in the phenyl ring enhances this activity significantly. For instance, compounds with methoxy substituents showed higher inhibition zones compared to those with fluorine substituents .
Antiviral and Antiparasitic Applications
Beyond cancer and antimicrobial applications, there is potential for this compound in antiviral and antiparasitic treatments:
- Inhibition of Pneumocystis carinii and Toxoplasmosis gondii : The furo[2,3-d]pyrimidine derivatives have been noted for their effectiveness against infections caused by these pathogens, particularly in immunocompromised patients. This highlights the compound's potential use as a therapeutic agent in treating opportunistic infections associated with conditions like AIDS .
Mechanistic Insights and Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of these compounds:
- Substituent Influence : Variations in substituents on the furo[2,3-d]pyrimidine backbone significantly influence biological activity. For example, introducing different electron-withdrawing or electron-donating groups alters the potency against specific targets such as kinases involved in cancer progression .
Mechanism of Action
The mechanism of action of 6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cell growth, differentiation, and survival. This inhibition is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark .
Comparison with Similar Compounds
Research Findings and Contradictions
- EGFR Activity : While furo[2,3-d]pyrimidines generally show EGFR inhibition, specific derivatives (e.g., Figure 17G in ) exhibit low activity (IC50 = 740 µM), highlighting substituent-dependent effects .
Biological Activity
6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine is a compound belonging to the class of fused pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly its role as an inhibitor of protein kinases and dihydrofolate reductase (DHFR). The following sections will discuss its biological activity, mechanisms of action, and relevant research findings.
Target Enzymes:
The primary targets of this compound include:
- Dihydrofolate Reductase (DHFR): This enzyme is crucial for DNA synthesis and cell growth, making it a significant target in cancer therapy.
- Protein Kinases: Inhibition of these enzymes affects various cellular processes including growth regulation, differentiation, and metabolism.
Mode of Action:
The compound exerts its biological effects primarily through:
- Inhibition of DHFR: By preventing the conversion of dihydrofolate to tetrahydrofolate, it disrupts nucleotide synthesis, leading to cell death.
- Inhibition of Protein Kinases: This action interferes with cellular signaling pathways that regulate cell proliferation and survival.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity. For instance:
- In vitro studies have shown that this compound can inhibit the growth of various human tumor cell lines with IC50 values in the nanomolar range.
- It has been suggested that the presence of the phenylsulfanyl group enhances its inhibitory potency against DHFR compared to other derivatives.
Case Studies
- Inhibition Studies:
- Cellular Effects:
- The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. This effect is attributed to its ability to inhibit protein kinases involved in cell survival .
Data Tables
| Compound Name | Target Enzyme | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | DHFR | 54 | Potent inhibitor |
| This compound | Protein Kinases | Varies | Induces apoptosis |
Future Directions
The ongoing research on this compound suggests several future avenues:
- Combination Therapies: Exploring its use in combination with other chemotherapeutic agents to enhance efficacy.
- Structural Modifications: Investigating analogs with improved potency or selectivity towards specific targets.
- Clinical Trials: Further validation through clinical trials to assess its safety and efficacy in humans.
Q & A
Q. Crystallographic Data Example :
| Parameter | Value | Reference |
|---|---|---|
| Temperature (K) | 208 | |
| R factor | 0.054 | |
| Space group | Monoclinic |
What strategies are employed to analyze and reconcile contradictory biological activity data in structurally similar pyrimidine derivatives?
Advanced Research Question
Contradictions arise from variations in assay conditions or substituent effects. Mitigation strategies include:
- Comparative SAR Studies : Systematic substitution of the phenylsulfanyl group to assess electronic/steric impacts .
- Dose-Response Assays : Quantify potency (IC₅₀) across multiple cell lines .
- Computational Modeling : Density Functional Theory (DFT) predicts reactivity and binding modes .
What safety protocols are critical when handling sulfanyl-containing pyrimidine derivatives during synthesis?
Basic Research Question
Key precautions for sulfanyl derivatives:
Q. Safety Table :
| Hazard | Mitigation Measure | Reference |
|---|---|---|
| Skin irritation | Nitrile gloves | |
| Inhalation risk | Fume hood usage |
How does the electronic effect of the phenylsulfanyl group influence the reactivity and stability of the furo[2,3-d]pyrimidine core in cross-coupling reactions?
Advanced Research Question
The phenylsulfanyl group acts as an electron-withdrawing substituent, which:
- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution at the pyrimidine C-4 position .
- Stabilizes Intermediates : Resonance effects delocalize electron density, reducing decomposition .
Experimental validation via Hammett plots or computational electrostatic potential maps is recommended .
Notes
- Methodological Focus : Emphasized experimental design and data analysis over definitions.
- Advanced/Basic Distinction : Separated foundational techniques (e.g., NMR) from specialized approaches (e.g., crystallography).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
